molecular formula C13H8BrClO2 B1298629 3-Bromo-5-chloro-2-hydroxybenzophenone CAS No. 85346-47-0

3-Bromo-5-chloro-2-hydroxybenzophenone

Cat. No. B1298629
CAS RN: 85346-47-0
M. Wt: 311.56 g/mol
InChI Key: DAACDYIERDIOLH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated and chlorinated aromatic compounds is often achieved through palladium-catalyzed cross-coupling reactions, as described in the synthesis of hydroxybenzo[c]phenanthrene and hydroxybenzo[g]chrysene . These methods could potentially be adapted for the synthesis of 3-Bromo-5-chloro-2-hydroxybenzophenone, although the specific synthesis route for this compound is not detailed in the provided papers.

Molecular Structure Analysis

While the molecular structure of 3-Bromo-5-chloro-2-hydroxybenzophenone is not directly analyzed, the papers do discuss the structures of similar brominated and chlorinated compounds. For instance, the structure of various brominated dioxins and furans formed from the degradation of 2-bromophenol is reported . These studies highlight the importance of understanding the molecular structure in predicting the reactivity and formation of byproducts.

Chemical Reactions Analysis

The chemical reactions involving brominated and chlorinated compounds under high-temperature conditions are well-documented. For example, the high-temperature pyrolysis of 2-bromophenol leads to the formation of dibenzo-p-dioxin and other brominated byproducts . Similarly, the oxidation of 2-bromophenol results in a different set of products, including dibenzo-p-dioxin and dibromodibenzofuran . These reactions are influenced by factors such as the presence of hydroxyl radicals and the ease of halogen displacement in ring-closure reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated and chlorinated compounds, such as their reactivity with chlorine or bromine, are crucial for understanding their behavior in different environments. For instance, oxybenzone's reactivity in chlorinated seawater pools leads to the formation of brominated disinfection byproducts . The degradation of bromoxynil under various anaerobic conditions also demonstrates the transformation pathways and byproduct formation of such compounds .

Scientific Research Applications

  • Studying the Effect of UV Radiation on Skin Cells

    • Application : This compound is used in experiments to study the effects of UV radiation on skin cells.
  • Investigating the Estrogenic Activity of Chemicals

    • Application : “3-Bromo-5-chloro-2-hydroxybenzophenone” is used to investigate the estrogenic activity of chemicals.
  • Analyzing the Fate and Transport of UV Filters in Aquatic Environments

    • Application : This compound is used in studies analyzing the fate and transport of UV filters in aquatic environments.
  • Synthesis of Chalcones and Dienones

    • Application : This compound may be used in the synthesis of corresponding chalcones and structurally related dienones .
    • Method : The compound is typically reacted with appropriate aldehydes to form the desired products .
  • Synthesis of 8-Bromo-6-Chloro-2-Alkyl Substituted Chroman-4-Ones

    • Application : It participates in the synthesis of racemates of 8-bromo-6-chloro-2-alkyl substituted chroman-4-ones .
    • Method : The exact method can vary, but typically involves reacting the compound with other reagents under controlled conditions .
  • Synthesis of Complex Organic Molecules
    • Application : This compound may be used in the synthesis of complex organic molecules .
    • Method : The compound is typically reacted with other reagents under controlled conditions .

properties

IUPAC Name

(3-bromo-5-chloro-2-hydroxyphenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrClO2/c14-11-7-9(15)6-10(13(11)17)12(16)8-4-2-1-3-5-8/h1-7,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAACDYIERDIOLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C(=CC(=C2)Cl)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351028
Record name 3-Bromo-5-chloro-2-hydroxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-chloro-2-hydroxybenzophenone

CAS RN

85346-47-0
Record name 3-Bromo-5-chloro-2-hydroxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-5-chloro-2-hydroxybenzophenone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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